molecular formula C17H15FN2O3S B2903644 Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate CAS No. 1436299-13-6

Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate

Cat. No.: B2903644
CAS No.: 1436299-13-6
M. Wt: 346.38
InChI Key: AECLPPUHAIWPIK-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate is a complex organic compound that features a thiophene ring substituted with a fluorophenyl group, a cyanomethyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity and specificity to the target.

    Materials Science: In organic semiconductors, the thiophene ring facilitates charge transport through π-π stacking interactions, contributing to the material’s conductivity.

Comparison with Similar Compounds

Similar Compounds

Comparison

Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds without the thiophene moiety. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.

Properties

IUPAC Name

methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-11-14(12-3-5-13(18)6-4-12)9-15(24-11)17(22)20(8-7-19)10-16(21)23-2/h3-6,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECLPPUHAIWPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)N(CC#N)CC(=O)OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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